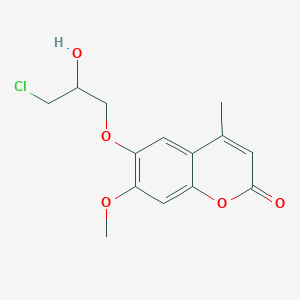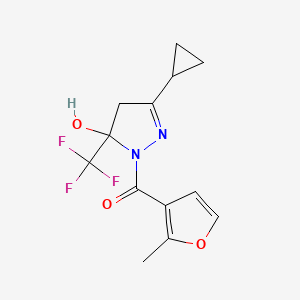![molecular formula C15H12ClN3O6S B6096277 N-{4-[(acetylamino)sulfonyl]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B6096277.png)
N-{4-[(acetylamino)sulfonyl]phenyl}-2-chloro-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(acetylamino)sulfonyl]phenyl}-2-chloro-4-nitrobenzamide, also known as NCX-4016, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nitro-NSAIDs, which are non-steroidal anti-inflammatory drugs that contain a nitro group in their chemical structure.
Mécanisme D'action
The mechanism of action of N-{4-[(acetylamino)sulfonyl]phenyl}-2-chloro-4-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) and the modulation of nitric oxide (NO) signaling. This compound has been shown to selectively inhibit COX-2, which is an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation. This compound also modulates NO signaling by releasing NO from its chemical structure, which has been shown to have anti-inflammatory and anti-proliferative effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, this compound has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels, which are necessary for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(acetylamino)sulfonyl]phenyl}-2-chloro-4-nitrobenzamide has several advantages for lab experiments. It is a well-studied compound, and its synthesis method is well-established. This compound is also relatively stable and has a long half-life, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It is a highly reactive compound and can undergo spontaneous decomposition, which can affect its stability and purity. This compound is also relatively insoluble in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of N-{4-[(acetylamino)sulfonyl]phenyl}-2-chloro-4-nitrobenzamide. One direction is to investigate its potential use as a chemopreventive agent in high-risk individuals. Another direction is to investigate its potential use in combination with other anti-cancer drugs for the treatment of cancer. This compound can also be modified to improve its solubility and stability, which can improve its bioavailability and pharmacokinetics. Furthermore, the mechanism of action of this compound can be further elucidated to better understand its anti-inflammatory and anti-proliferative effects.
Méthodes De Synthèse
N-{4-[(acetylamino)sulfonyl]phenyl}-2-chloro-4-nitrobenzamide can be synthesized by reacting 2-chloro-4-nitrobenzoic acid with 4-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then acetylated using acetic anhydride to yield this compound. The synthesis of this compound has been extensively studied, and various modifications have been made to improve its yield and purity.
Applications De Recherche Scientifique
N-{4-[(acetylamino)sulfonyl]phenyl}-2-chloro-4-nitrobenzamide has been studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and inflammatory disorders. It has been shown to have anti-inflammatory, anti-proliferative, and anti-angiogenic effects, which make it a promising candidate for the treatment of these diseases. This compound has also been studied for its potential use as a chemopreventive agent, which can prevent the development of cancer in high-risk individuals.
Propriétés
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O6S/c1-9(20)18-26(24,25)12-5-2-10(3-6-12)17-15(21)13-7-4-11(19(22)23)8-14(13)16/h2-8H,1H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASBZWACXWADIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-{3-[3-(diethylamino)-2-hydroxypropoxy]-4-methoxybenzyl}-N-methylglycinate](/img/structure/B6096200.png)
![(2-{1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinyl}ethyl)amine trifluoroacetate](/img/structure/B6096204.png)
![4-[4-(2-ethoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6096209.png)
![2-(cyclopentylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6096211.png)

![(2-isopropoxy-5-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)methanol](/img/structure/B6096229.png)
![6,8-dichloro-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6096236.png)

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6096248.png)
![3-methyl-6-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B6096260.png)
![3-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6096262.png)
![1'-methyl-N-[2-(2-naphthyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6096263.png)

